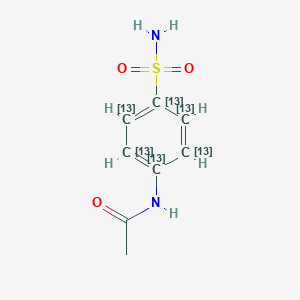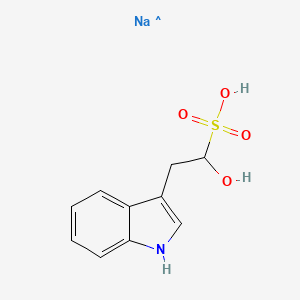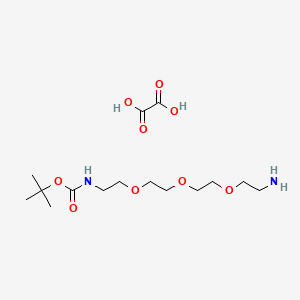
N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt: is a chemical compound with the molecular formula C13H28N2O5 · C2H2O4 and a molecular weight of 382.41 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt involves the reaction of 1,11-diamino-3,6,9-trioxaundecane with di-tert-butyl dicarbonate (Boc2O) to form the N-Boc protected intermediate. This intermediate is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Substitution Reactions: The major products are N-substituted derivatives of the compound.
Deprotection Reactions: The major product is 1,11-diamino-3,6,9-trioxaundecane.
Scientific Research Applications
Chemistry: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is used as a building block in organic synthesis. It is used to prepare various derivatives and intermediates for further chemical reactions .
Biology: In biological research, this compound is used as a linker in the synthesis of bioconjugates. It helps in attaching biomolecules to surfaces or other biomolecules .
Medicine: The compound is used in the development of drug delivery systems. It helps in modifying the pharmacokinetic properties of drugs to improve their efficacy and reduce side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It acts as a cross-linking agent to improve the mechanical properties of materials .
Mechanism of Action
The mechanism of action of N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt involves its ability to form stable linkages with other molecules. The amino groups can react with various functional groups, allowing the compound to act as a versatile linker in chemical and biological systems . The Boc protecting group provides stability during synthesis and can be removed under controlled conditions to expose the reactive amine groups .
Comparison with Similar Compounds
1,11-diamino-3,6,9-trioxaundecane: This compound lacks the Boc protecting group and oxalate salt, making it more reactive but less stable.
N-Boc-2,2′-[oxybis(ethylenoxy)]diethylamine: This compound is similar but does not have the oxalate salt, affecting its solubility and reactivity.
Uniqueness: N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is unique due to its combination of Boc protection and oxalate salt. This provides a balance of stability and reactivity, making it suitable for various applications in synthesis, biology, and industry .
Properties
CAS No. |
1173021-04-9 |
|---|---|
Molecular Formula |
C15H30N2O9 |
Molecular Weight |
382.41 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate;oxalic acid |
InChI |
InChI=1S/C13H28N2O5.C2H2O4/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14;3-1(4)2(5)6/h4-11,14H2,1-3H3,(H,15,16);(H,3,4)(H,5,6) |
InChI Key |
UBYRPWWNEFYMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
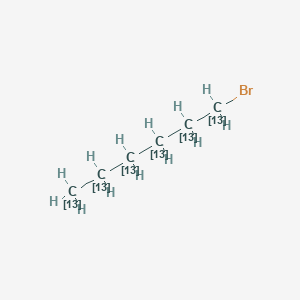
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
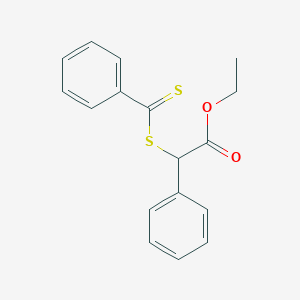
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
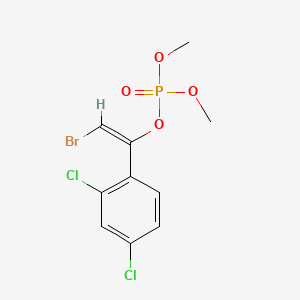
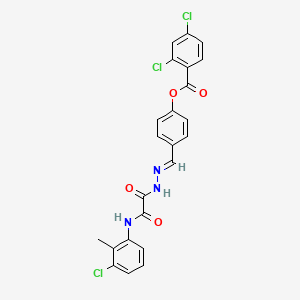
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
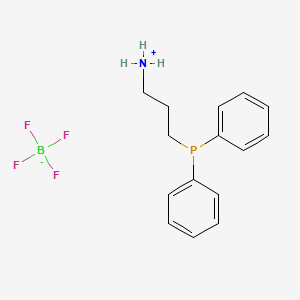
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
